molecular formula C8H12BNO5S B8644782 4-Methoxy-3-(methylsulfonamido)phenylboronic acid

4-Methoxy-3-(methylsulfonamido)phenylboronic acid

Cat. No.: B8644782
M. Wt: 245.07 g/mol
InChI Key: ZHHJBHHSAWWTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-(methylsulfonamido)phenylboronic acid is a useful research compound. Its molecular formula is C8H12BNO5S and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12BNO5S

Molecular Weight

245.07 g/mol

IUPAC Name

[3-(methanesulfonamido)-4-methoxyphenyl]boronic acid

InChI

InChI=1S/C8H12BNO5S/c1-15-8-4-3-6(9(11)12)5-7(8)10-16(2,13)14/h3-5,10-12H,1-2H3

InChI Key

ZHHJBHHSAWWTOJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OC)NS(=O)(=O)C)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-amino-4-methoxyphenylboronic acid (1 eq, 2.10 mmol, 0.35 g) in CH2Cl2 (5 mL) at −78° C. was added Et3N (6 eq, 13.0 mmol, 1.7 mL). The reaction was stirred for 30 minutes then methanesulfonyl chloride (1.1 eq, 2.30 mmol, 0.26 g) was added. The reaction was then stirred at −78° C. for 1 hour. The reaction was allowed to warm to room temperature and diluted with CH2Cl2. The reaction washed with 1.0N aqueous HCl and the organic phase was extracted (×3). The combined organic fractions were dried (Na2SO4), filtered and concentrated under reduced pressure to afford 4-methoxy-3-(methylsulfonamido)phenylboronic acid (1.92 mmol, 0.49 g, 96%) as a white solid.
Quantity
0.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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